Comprehensive Technical Guide on 7-Hydroxy-1-phenylhept-1-yn-3-one (CAS 67654-84-6)
Comprehensive Technical Guide on 7-Hydroxy-1-phenylhept-1-yn-3-one (CAS 67654-84-6)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the realm of advanced organic synthesis and drug development, bifunctional building blocks are highly prized for their ability to undergo orthogonal transformations. 7-Hydroxy-1-phenylhept-1-yn-3-one (CAS 67654-84-6) is a prime example of such a scaffold. Featuring a highly reactive conjugated α,β -ynone system coupled with a terminal primary alcohol, this molecule serves as a critical intermediate in the total synthesis of macrocyclic lactones, spiroketals, and complex natural products.
This guide provides an authoritative analysis of its physicochemical properties and details the causal logic behind its synthesis. By examining the mechanistic nuances of lactone ring-opening via nucleophilic acyl substitution, we establish self-validating protocols that ensure high-fidelity yields and prevent common side reactions such as over-addition.
Chemical Identity and Structural Architecture
The utility of 7-hydroxy-1-phenylhept-1-yn-3-one stems from its spatial geometry and electronic distribution. The alkyne conjugated with the C3 ketone creates a highly electrophilic Michael acceptor, while the flexible 4-carbon aliphatic chain terminates in a nucleophilic hydroxyl group, enabling subsequent macrocyclization or click-chemistry functionalization.
Table 1: Physicochemical & Computational Properties
| Property | Value | Structural Significance |
| CAS Number | 67654-84-6 [4] | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C13H14O2 | Defines the carbon skeleton (phenyl + alkyne + aliphatic chain). |
| Molecular Weight | 202.25 g/mol | Optimal low molecular weight for early-stage building blocks. |
| Exact Mass | 202.09938 Da | Target mass for High-Resolution Mass Spectrometry (HRMS) validation. |
| XLogP3 | 2.2 | Indicates moderate lipophilicity, favorable for cellular assays. |
| TPSA | 37.3 Ų | Low polar surface area ensures excellent membrane permeability. |
| Rotatable Bonds | 5 | High flexibility in the aliphatic chain facilitates macrocyclization. |
| H-Bond Donors / Acceptors | 1 / 2 | Bifunctional capacity for hydrogen bonding in target binding pockets. |
Data aggregated from computational models and authoritative databases [3][4].
Mechanistic Pathways & Causal Logic
The synthesis of 7-hydroxy-1-phenylhept-1-yn-3-one is achieved by the nucleophilic attack of a phenylacetylide species onto δ -valerolactone (tetrahydro-2H-pyran-2-one).
The Synthetic Challenge: Direct addition of lithium acetylides to lactones is notoriously difficult. The initial attack forms a tetrahedral alkoxide intermediate. If this intermediate collapses prematurely into the corresponding ynone, the newly formed ketone is more electrophilic than the starting lactone. This leads to a rapid secondary attack by unreacted acetylide, generating an unwanted tertiary alcohol.
The Solutions:
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Direct Addition via Thermal Control (Pathway B): As demonstrated by [2], strictly maintaining the reaction at -78 °C stabilizes the tetrahedral hemiacetal alkoxide, preventing its collapse until an acidic aqueous quench is applied. This method yields ~82%.
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Boron-Mediated Activation (Pathway A): [1] introduced a superior method utilizing BF3⋅OEt2 . The Lewis acid forms an alkynyltrifluoroborate "ate" complex, which modulates the nucleophile's reactivity and coordinates the lactone oxygen. This effectively "locks" the tetrahedral intermediate, entirely suppressing over-addition and pushing yields to ~99%.
Figure 1: Mechanistic pathways for the synthesis of 7-hydroxy-1-phenylhept-1-yn-3-one.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems incorporating In-Process Controls (IPCs).
Protocol A: Boron-Mediated Synthesis (Recommended for High Yield)
Based on the methodology established by Doubsky et al. [1]
Step 1: Lithiation of the Terminal Alkyne
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Action: Dissolve phenylacetylene (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere. Cool to -78 °C. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes.
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Causality: Terminal alkynes are weakly acidic ( pKa ~25). n-BuLi quantitatively deprotonates the alkyne to form the strongly nucleophilic lithium phenylacetylide.
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Self-Validation (IPC): Quench a 0.1 mL micro-aliquot in D2O . Analyze via 1H -NMR; the complete disappearance of the terminal alkyne proton (~3.0 ppm) validates 100% lithiation.
Step 2: Formation of the 'Ate' Complex
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Action: Add BF3⋅OEt2 (1.1 eq) dropwise to the -78 °C solution. Stir for 30 minutes.
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Causality: The Lewis acid converts the lithium acetylide into an alkynyltrifluoroborate complex. This step is critical to attenuate the nucleophilicity of the carbon center, preventing downstream secondary attacks.
Step 3: Lactone Ring-Opening
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Action: Add δ -valerolactone (1.0 eq) dropwise. Maintain the reaction at -78 °C for 2 hours.
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Causality: The boron complex coordinates to the lactone's carbonyl oxygen, activating it for nucleophilic attack while simultaneously stabilizing the resulting tetrahedral alkoxide intermediate.
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Self-Validation (IPC): TLC monitoring (Hexane/EtOAc 7:3). The starting lactone spot ( Rf ~0.4) should completely disappear, replaced by a baseline spot (the stabilized intermediate).
Step 4: Quenching and Isolation
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Action: Quench the reaction at -78 °C with saturated aqueous NH4Cl . Allow the mixture to warm to room temperature. Extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate in vacuo.
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Causality: The mildly acidic aqueous quench hydrolyzes the boron complex and protonates the alkoxide, driving the irreversible collapse to the target ynone and liberating the primary alcohol.
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Purification: Flash column chromatography (silica gel, Hexane/EtOAc gradient) yields the pure product (~99%).
Protocol B: Direct Lithium Acetylide Addition
Based on the methodology by Wedler & Schick [2]
If BF3⋅OEt2 is unavailable, direct addition can be utilized, though strict thermal control is mandatory.
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Cool a commercially available solution of Lithium phenylacetylide (1.0 M in THF) to -78 °C.
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Slowly add δ -valerolactone (0.9 eq to keep acetylide in slight excess).
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Stir at -78 °C for 3 hours. Do not allow the temperature to rise above -70 °C , as thermal collapse of the intermediate will trigger over-addition.
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Quench rapidly with a cold ( 0°C ) acetic acid/THF buffer before warming.
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Extract and purify as described above (Expected yield: ~82%).
Strategic Applications in Drug Development
For drug development professionals, 7-hydroxy-1-phenylhept-1-yn-3-one is not just an end-product; it is a highly versatile linchpin:
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Spiroketal Synthesis: The molecule undergoes facile transition-metal-catalyzed cycloisomerization. The terminal hydroxyl group can attack the alkyne upon activation by Au(I) or Pt(II) catalysts, forming complex oxygen heterocycles found in marine macrolides.
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Click Chemistry: The α,β -ynone moiety is a potent dipolarophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the rapid generation of functionalized triazole libraries for high-throughput screening.
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Asymmetric Reduction: The ketone can be stereoselectively reduced (e.g., via Noyori transfer hydrogenation) to yield chiral propargylic alcohols, which are vital pharmacophores in anti-inflammatory and antiviral agents.
References
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Wedler, C., & Schick, H. (1993). Synthesis of α,β-Ynones by the Reaction of Lithium Acetylides with Lactones. Journal für Praktische Chemie/Chemiker-Zeitung, 335(5), 410-414. URL:[Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11367676, 7-hydroxy-1-phenyl-1-heptyn-3-one. URL:[Link]
